(2S)-2-{2-cyclohexyl-2-[(pyrazin-2-yl)formamido]acetamido}-3,3-dimethylbutanoic acid
Description
The compound (2S)-2-{2-cyclohexyl-2-[(pyrazin-2-yl)formamido]acetamido}-3,3-dimethylbutanoic acid is a chiral amino acid derivative featuring a cyclohexyl group, a pyrazine-2-carboxamido substituent, and a dimethylbutanoic acid backbone.
Key physicochemical properties (inferred from analogs):
Properties
Molecular Formula |
C19H28N4O4 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(2S)-2-[[2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C19H28N4O4/c1-19(2,3)15(18(26)27)23-17(25)14(12-7-5-4-6-8-12)22-16(24)13-11-20-9-10-21-13/h9-12,14-15H,4-8H2,1-3H3,(H,22,24)(H,23,25)(H,26,27)/t14?,15-/m1/s1 |
InChI Key |
BZUKJNKTPCZNPM-YSSOQSIOSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)NC(=O)C(C1CCCCC1)NC(=O)C2=NC=CN=C2 |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)C(C1CCCCC1)NC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Biological Activity
The compound (2S)-2-{2-cyclohexyl-2-[(pyrazin-2-yl)formamido]acetamido}-3,3-dimethylbutanoic acid is a complex organic molecule with significant potential for various biological activities. Its structural characteristics, including the presence of an amide and a carboxylic acid, suggest that it may interact with biological systems in diverse ways. This article reviews the biological activity of this compound based on existing literature, including data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a rich array of functional groups that can facilitate various biochemical interactions. The stereochemistry is designated as (2S), which may influence its interaction with biological targets.
Potential Biological Activities
The biological activity of this compound can be inferred from its structural similarities to other known compounds. Notably, compounds with similar structures often exhibit the following activities:
- Antimicrobial Properties : Many derivatives containing pyrazine rings are known for their antimicrobial effects.
- Anticancer Activity : Compounds with amide linkages have been investigated for their potential in cancer therapy, particularly in inhibiting tumor growth.
- Anti-inflammatory Effects : The presence of bulky hydrophobic groups like cyclohexyl can enhance the compound's ability to modulate inflammatory pathways.
Comparative Analysis with Similar Compounds
To better understand the biological potential of this compound, it is beneficial to compare it with structurally related compounds. The following table summarizes some relevant compounds and their known biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrazinamide | Pyrazine ring | Antitubercular |
| Cyclohexylamine Derivatives | Cyclohexyl group | Varies widely |
| Phenylalanine Derivatives | Aromatic amino acid | Neuroactive effects |
Case Studies and Research Findings
- Anticancer Activity : A study evaluating synthetic analogs of related compounds demonstrated significant cytotoxicity against various cancer cell lines. For instance, compounds structurally similar to our target showed IC50 values as low as 6.57 µM against the MDA-MB-468 cell line, indicating strong anticancer potential .
- Antimicrobial Efficacy : Research on pyrazine derivatives has shown promising results in inhibiting bacterial growth. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) that were effective against resistant strains of bacteria .
- Mechanistic Studies : Docking studies have suggested that similar compounds bind effectively to active sites of enzymes involved in metabolic pathways, which may also apply to our target compound. This binding affinity could lead to modulation of enzyme activity and subsequent biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Stereochemical Variants
Methyl Ester Derivative: (2S)-Methyl 2-(2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoate
- Key differences : The carboxylic acid group is esterified to a methyl group, enhancing lipophilicity.
- Impact : Increased cell membrane permeability but reduced bioavailability in vivo due to ester hydrolysis requirements .
- Data: Property Target Compound (Acid) Methyl Ester Analog Molecular weight ~377.46 g/mol 390.48 g/mol Solubility (DMSO) Not reported 33.33 mg/mL Storage Likely -20°C (inferred) -20°C
(R,R)-Stereoisomer: (R)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoic acid
- Key differences : The stereochemistry at both chiral centers (R-configuration instead of S).
- Impact : Altered binding affinity to biological targets. For example, in kinase inhibitors, S-configuration often correlates with higher activity .
Data :
Property Target Compound (S,S) (R,R)-Isomer Molecular formula C₁₉H₂₉N₄O₄ C₁₉H₂₉N₄O₄ Molecular weight 377.46 g/mol 377.46 g/mol
Functional Group Analog: (2S)-2-acetamido-3-(pyrimidin-2-yl)propanoic Acid
- Key differences : Pyrimidine replaces pyrazine; shorter carbon chain with acetamido instead of cyclohexyl-acetamido.
- Impact : Reduced steric bulk and altered π-π stacking interactions. Pyrimidine’s lower aromaticity may decrease binding to hydrophobic pockets .
Data :
Property Target Compound Pyrimidine Analog Molecular weight 377.46 g/mol 209.20 g/mol Functional groups Pyrazine, cyclohexyl Pyrimidine, acetyl
Research Findings on Structural and Functional Relationships
NMR Analysis of Substituent Effects
- Evidence : In a study comparing rapamycin analogs (), regions of chemical shift divergence (positions 29–36 and 39–44) were linked to substituent changes. For the target compound, similar shifts would occur if the cyclohexyl or pyrazine groups were modified, altering hydrogen-bonding or steric environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
